Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

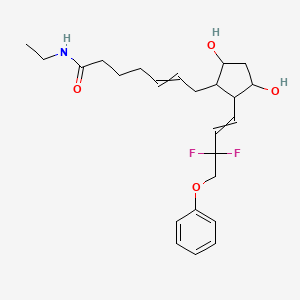

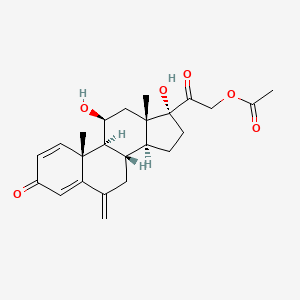

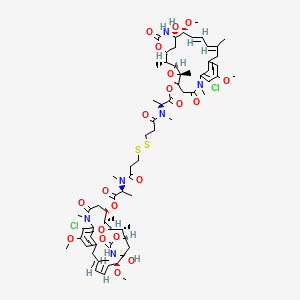

Tafluprost ethyl amide is a derivative of tafluprost, a prostaglandin F2α analog. Tafluprost is primarily used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. Tafluprost ethyl amide, with the chemical formula C24H33F2NO4, is known for its applications in cosmetics, particularly for treating eyelash hypotrichosis .

Preparation Methods

The synthesis of tafluprost ethyl amide involves several key steps. Initially, tafluprost is synthesized through a series of reactions starting from Corey aldehyde derivative. The process includes:

Horner-Wadsworth-Emmons condensation: This reaction installs the lower side chain (ω-chain) via condensation of Corey aldehyde with dimethyl (2-oxo-3-phenoxypropyl)phosphonate.

Difluorination: The ω-chain 15-one is difluorinated using morpholinosulfur trifluoride to form a 15-deoxy-15,15-difluoro derivative.

Deprotection and Reduction: The benzoyl group is removed with potassium carbonate, and the lactone moiety is reduced to a lactol using diisobutylaluminum hydride.

Wittig Olefination: The α-chain is added by Wittig olefination, leading to a cis-5,6-alkene.

Esterification: The acid is esterified with isopropyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene.

For the industrial production of tafluprost, a large-scale preparation method involves oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining. This method uses reverse-phase and normal-phase preparation column purification technology .

Chemical Reactions Analysis

Tafluprost ethyl amide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Tafluprost ethyl amide can undergo substitution reactions, particularly at the phenoxy group.

Amidation: Tafluprost can be amidated to form tafluprost ethyl amide using ethylamine aqueous solution.

Common reagents used in these reactions include morpholinosulfur trifluoride for difluorination, potassium carbonate for deprotection, and diisobutylaluminum hydride for reduction. The major products formed from these reactions include various tafluprost derivatives such as tafluprost methyl ester and tafluprost ethyl amide .

Scientific Research Applications

Tafluprost ethyl amide has several scientific research applications:

Chemistry: It is used as a reference compound in the synthesis of prostaglandin analogs.

Biology: The compound is studied for its effects on cellular pathways and receptor interactions.

Medicine: Tafluprost ethyl amide is used in the treatment of eyelash hypotrichosis and is being explored for other therapeutic applications.

Industry: It is used in the formulation of cosmetic products aimed at enhancing eyelash growth

Mechanism of Action

Tafluprost ethyl amide exerts its effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor). This interaction increases the outflow of aqueous humor, thereby reducing intraocular pressure. The compound is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, which is further metabolized via fatty acid β-oxidation and phase II conjugation .

Comparison with Similar Compounds

Tafluprost ethyl amide is compared with other prostaglandin F2α analogs such as latanoprost, travoprost, and bimatoprost. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. Tafluprost ethyl amide is unique due to its specific formulation for cosmetic use and its high affinity for the FP receptor .

Similar Compounds

Latanoprost: Used for reducing intraocular pressure in glaucoma patients.

Travoprost: Another prostaglandin analog used for ocular hypertension.

Bimatoprost: Used for both glaucoma treatment and cosmetic applications for eyelash growth

Properties

Molecular Formula |

C24H33F2NO4 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide |

InChI |

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30) |

InChI Key |

VJZKLIPANASSBD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)

![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)

![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)